Sodium bis(2-ethylhexyl) phosphate

Übersicht

Beschreibung

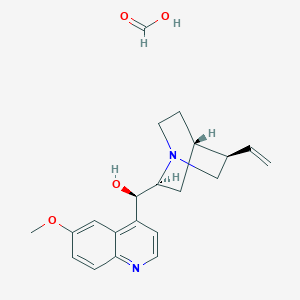

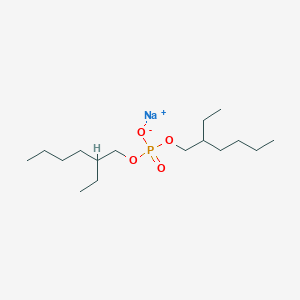

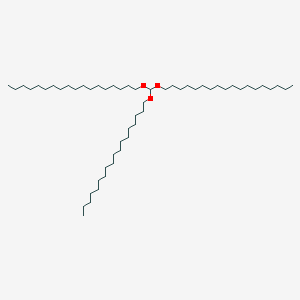

Sodium bis(2-ethylhexyl) phosphate, also known as NaDEHP, is an organophosphorus compound . It has a molecular formula of C16H34NaO4P and an average mass of 344.402 Da . It is generally used as a lubricant additive, antiwear additive, and surfactant .

Molecular Structure Analysis

The molecular structure of this compound consists of a phosphate group (PO4) bound to two 2-ethylhexyl groups and a sodium ion . The structure can be represented as CCCCC(CC)COP(=O)([O-])OCC(CC)CCCC.[Na+] .Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It is soluble in water and ethanol . The compound has a molar refractivity, which is a measure of the total polarizability of the molecule .Wissenschaftliche Forschungsanwendungen

Formation of Reversed Micelles : Sodium bis(2-ethylhexyl) phosphate forms large rodlike reversed micelles, with their size significantly influenced by the presence of water. These micelles are driven primarily by long-range electrostatic interactions (Yu & Neuman, 1994).

Surfactant Studies : Comparative studies with structurally similar surfactants have been conducted using this compound. These studies involve atomic-level molecular modeling and surface tension measurements, providing insights into the surfactant's behavior in different environments (Luan et al., 2002).

Microemulsion Phase Diagram : The microemulsion phase diagram of this compound with water, n-heptane, and sodium chloride has been reported, offering insights into the formation of cylindrical and disklike aggregates in different regions (Shioi et al., 1991).

Protein Extraction : this compound has been used in reverse micellar systems for the liquid-liquid extraction of proteins, demonstrating high efficiency and yield under certain conditions (Hu & Gulari, 1996).

Bicontinuous Microemulsion Transition : Studies have explored the transition in the physicochemical properties of this compound in different systems, providing valuable information about its solution structures (Yu & Neuman, 1995).

Creation of Protic Ionic Liquid-Like Surfactant : Research has been conducted on improving the amphiphilic properties of this compound by creating a protic ionic liquid-like surfactant, which shows promising characteristics for nanotechnology applications (Lépori et al., 2017).

Study on Water's Role in Reversed Micelles : Investigations have been made into the effect of water on the micellization of this compound, revealing that water can function as an antimicellization agent (Yu et al., 1992).

Urinary Metabolites of Organophosphate Esters : Research has been conducted on the metabolites of this compound in children, providing valuable information on human exposure and health implications (He et al., 2018).

Wirkmechanismus

Safety and Hazards

Sodium bis(2-ethylhexyl) phosphate is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity after a single exposure, with the respiratory system being a target organ . It’s recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes .

Zukünftige Richtungen

Sodium bis(2-ethylhexyl) phosphate is currently used as an emulsifying agent, dispersing agent, wetting agent, permeating agent, anticorrosive agent, antirust agent, and cleansing agent . Its future use could potentially expand into other areas as research continues.

Relevant Papers Several papers have been published on this compound, including studies on its use in protein extraction , its conductance behaviors , and its effects when combined with Bis‐ (2‐ethylhexyl)Phosphoric Acid . These papers provide valuable insights into the properties and potential applications of this compound.

Eigenschaften

CAS-Nummer |

141-65-1 |

|---|---|

Molekularformel |

C16H35NaO4P |

Molekulargewicht |

345.41 g/mol |

IUPAC-Name |

sodium;bis(2-ethylhexyl) phosphate |

InChI |

InChI=1S/C16H35O4P.Na/c1-5-9-11-15(7-3)13-19-21(17,18)20-14-16(8-4)12-10-6-2;/h15-16H,5-14H2,1-4H3,(H,17,18); |

InChI-Schlüssel |

ANKKKXPKAZWSGT-UHFFFAOYSA-N |

Isomerische SMILES |

CCCCC(CC)COP(=O)([O-])OCC(CC)CCCC.[Na+] |

SMILES |

CCCCC(CC)COP(=O)([O-])OCC(CC)CCCC.[Na+] |

Kanonische SMILES |

CCCCC(CC)COP(=O)(O)OCC(CC)CCCC.[Na] |

| 141-65-1 | |

Piktogramme |

Corrosive; Irritant |

Verwandte CAS-Nummern |

298-07-7 (Parent) |

Synonyme |

di(2-ethylhexyl)phosphate di-2-(ethylhexyl)phosphoric acid di-2-(ethylhexyl)phosphoric acid, ammonium salt di-2-(ethylhexyl)phosphoric acid, potassium salt di-2-(ethylhexyl)phosphoric acid, sodium salt sodium bis(2-ethylhexyl)phosphate |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,2-Ethanediamine, N,N'-dimethyl-N,N'-bis[2-(methylamino)ethyl]-](/img/structure/B93787.png)

![Spiro[azetidine-2,9'-fluoren]-4-one, 3-ethyl-1,3-diphenyl-](/img/structure/B93791.png)

![1-Benzyl-2,3,4,9-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B93810.png)